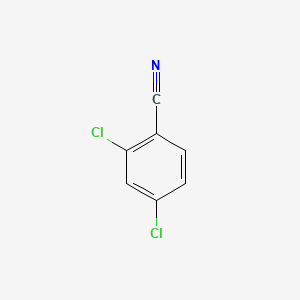

2,4-Dichlorobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dichlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUHREVRSOOQJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30215943 | |

| Record name | 2,4-Dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6574-98-7 | |

| Record name | 2,4-Dichlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6574-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006574987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-Dichlorobenzonitrile chemical properties and structure

An In-depth Technical Guide to 2,4-Dichlorobenzonitrile: Chemical Properties and Structure

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and relevant experimental methodologies for this compound (DCBN). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document summarizes key quantitative data, outlines detailed experimental protocols for synthesis and analysis, and includes visual diagrams of these workflows. This compound is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2]

Chemical Structure and Identification

This compound is an organic compound featuring a benzene (B151609) ring substituted with two chlorine atoms at the 2 and 4 positions and a nitrile group (-C≡N) at the 1 position.[1] This substitution pattern is critical to its reactivity and utility as a chemical intermediate.

Structural Identifiers:

Physicochemical Properties

This compound is typically a white to light yellow or pale cream crystalline solid.[1][6] It exhibits moderate solubility in organic solvents like acetone (B3395972) and methanol, but is less soluble in water.[1] Its relatively high melting point is indicative of its stable crystalline structure.[1]

Table 1: Summary of Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃Cl₂N | [1][5][7] |

| Molecular Weight | 172.01 g/mol | [3][5][7] |

| CAS Registry Number | 6574-98-7 | [5][7] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 59-62 °C | [4][8] |

| 61 °C | ||

| 59.0 to 63.0 °C | ||

| Boiling Point | 125 °C / 15 mmHg | |

| Purity (GC) | ≥98.0% | [4][8] |

| Solubility | Soluble in Methanol | |

| Moderately soluble in acetone, ether; less soluble in water | [1] | |

| Storage Temperature | Room Temperature; 2-30°C | [4] |

Experimental Protocols

The following sections detail methodologies for the synthesis and analysis of this compound.

Synthesis Protocols

Protocol 1: Synthesis from 2,4-Dichlorobenzyl Alcohol

This method involves the catalytic oxidation of 2,4-dichlorobenzyl alcohol using oxygen as the oxidant and a non-metal catalyst system.[9]

-

Materials: 2,4-dichlorobenzyl alcohol, ammonium (B1175870) acetate (B1210297), glacial acetic acid, nitric acid, tetramethylpiperidine (B8510282) nitroxide (TEMPO), oxygen gas.

-

Equipment: Glass-lined autoclave or sealed reaction tube, magnetic stirrer, heating system.

-

Methodology:

-

To a glass-lined autoclave, add glacial acetic acid (e.g., 2 mL), 2,4-dichlorobenzyl alcohol (0.5 mmol), ammonium acetate (1.5 mmol), nitric acid (0.15 mmol), and tetramethylpiperidine nitroxide (0.15 mmol).[9]

-

Seal the reactor and introduce oxygen gas (e.g., 1 atm or pressurized to 10 atm).[9]

-

Heat the reaction mixture to a specified temperature (e.g., 50°C) with magnetic stirring.[9]

-

Maintain the reaction for a set duration (e.g., 12 hours).[9]

-

After the reaction period, cool the system to room temperature.

-

The product can be quantified by gas chromatography (GC) using an internal standard.[9]

-

For purification, the product can be separated by column chromatography to yield pure this compound.[9]

-

Protocol 2: Synthesis from 2,4-Dichlorobenzaldehyde (B42875)

This two-step synthetic route proceeds through a 2,4-dichlorobenzaldoxime intermediate.[10]

-

Materials: 2,4-dichlorobenzaldehyde, hydroxylamine (B1172632) hydrochloride, acetic anhydride (B1165640).

-

Equipment: Reaction flasks, heating mantles, stirring apparatus.

-

Methodology:

-

Step A: Formation of 2,4-Dichlorobenzaldoxime

-

Step B: Dehydration to this compound

-

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the detection and quantification of dichlorobenzonitrile isomers, adapted from environmental analysis procedures.[11]

-

Materials: Sample containing this compound, appropriate solvent (e.g., methylene (B1212753) chloride, methanol), internal standard (e.g., 2,4,6-trichlorobenzonitrile).[11]

-

Equipment: Gas chromatograph with a mass spectrometer detector (GC-MS), analytical column (e.g., Restek RTX-200, 30 m x 0.25 mm x 0.5 µm), autosampler vials.[11]

-

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent. For trace analysis from a matrix (e.g., water), perform a solid-phase extraction (SPE) followed by elution with a solvent like methylene chloride.[11]

-

Internal Standard: Add a known concentration of an internal quantitation standard (e.g., 2,4,6-trichlorobenzonitrile) to the prepared sample.[11]

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1-2 µL) of the sample into the GC.

-

Employ a suitable temperature program, for example: hold at 70°C for 1 min, then ramp at 10°C/min to 270°C and hold for 1 min.[11]

-

The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode, monitoring characteristic m/z values for the analyte and internal standard.

-

-

Quantification: Generate a 5-point calibration curve by analyzing standards of known concentrations. Quantify the analyte in the sample by comparing the analyte/internal standard peak area ratio against the calibration curve.[11]

-

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR):

-

Infrared (IR) Spectroscopy:

-

FTIR spectra have been recorded, often using techniques like film casting from chloroform (B151607) or Attenuated Total Reflectance (ATR).[3]

-

-

Mass Spectrometry (MS):

Safety and Handling

This compound requires careful handling due to its potential toxicity.

-

Hazard Classifications: It is classified as harmful if swallowed (Acute Toxicity 4, Oral) and causes serious eye irritation (Eye Irritation 2).[3][4] It may also be harmful in contact with skin and cause skin irritation.[3]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[4][8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles.[13][14] If inhalation risk exists, use an approved respirator.[14]

-

First Aid:

-

Disposal: Dispose of contents and container to an approved waste disposal plant.

References

- 1. CAS 6574-98-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 6574-98-7 [chemicalbook.com]

- 3. This compound | C7H3Cl2N | CID 81050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound for synthesis 6574-98-7 [sigmaaldrich.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound for synthesis 6574-98-7 [sigmaaldrich.com]

- 9. A kind of preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN103588679A - Synthetic method for this compound - Google Patents [patents.google.com]

- 11. epa.gov [epa.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. This compound(6574-98-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 2,4-Dichlorobenzonitrile Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,4-Dichlorobenzonitrile crystals, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The information presented herein is intended to support research, development, and quality control activities by providing a detailed understanding of the material's fundamental characteristics.

General Characteristics

This compound is an organic compound featuring a benzene (B151609) ring substituted with two chlorine atoms at the 2 and 4 positions and a nitrile group at the 1 position.[2] It typically appears as a white to light yellow or pale cream crystalline solid or powder.[2][3][4]

Quantitative Physical Properties

The following tables summarize the key quantitative physical properties of this compound.

Table 1: Thermal and Physical Properties

| Property | Value | Source(s) |

| Melting Point | 52 - 62.5 °C | [3][4][5][6][7][8][9][10] |

| Boiling Point | 261 °C (at 760 mmHg) | [5] |

| 125 °C (at 15 mmHg) | [1][6][7] | |

| Density (estimate) | 1.4 - 1.498 g/cm³ | [1][6][7] |

| Water Solubility | Insoluble | [1][5][7] |

| Vapor Pressure | 0.012 mmHg (at 25 °C) | [5] |

| Heat of Vaporization | 49.8 kJ/mol | [5] |

| Enthalpy of Fusion | 17.05 kJ/mol | [11] |

Table 2: Spectroscopic Data

| Technique | Key Data Points | Source(s) |

| ¹H NMR (CDCl₃) | Signals corresponding to the aromatic protons. | [12] |

| ¹³C NMR | Signals corresponding to the carbon atoms of the benzene ring and the nitrile group. | |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-H, C=C (aromatic), and C≡N stretching vibrations. | [13][14] |

| Raman Spectroscopy | Complementary vibrational modes to IR spectroscopy. | [12] |

| Mass Spectrometry (GC-MS) | Molecular ion peak and fragmentation pattern consistent with the structure. | [12] |

Crystal Structure

A definitive single-crystal X-ray diffraction study for this compound was not found in the Cambridge Structural Database (CSD) or other publicly accessible databases as of the time of this report. However, crystallographic data for the isomeric 2,6-Dichlorobenzonitrile is available and can serve as a useful reference for understanding the general structural features of dichlorinated benzonitrile (B105546) compounds.[5][15]

Table 3: Crystallographic Data for 2,6-Dichlorobenzonitrile (for comparison)

| Parameter | Value |

| Formula | C₇H₃Cl₂N |

| Space Group | C 1 2/m 1 |

| a | 18.0525 Å |

| b | 20.7374 Å |

| c | 3.8334 Å |

| α | 90.00° |

| β | 101.1430° |

| γ | 90.00° |

Source: CCDC 153323, as cited in PubChem CID 3031[5][15]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound crystals.

Melting Point Determination

The melting point is determined using the capillary method with a calibrated melting point apparatus.[4][11]

Procedure:

-

A small amount of the finely powdered, dry this compound sample is packed into a capillary tube to a height of 2-3 mm.[4]

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

A fresh sample is then heated at a slower, controlled rate (e.g., 1-2 °C/min) starting from a temperature approximately 20°C below the approximate melting point.[16]

-

The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.

Solubility Determination

The solubility of this compound in various solvents is determined by direct observation.

Procedure:

-

A small, measured amount (e.g., 25 mg) of the crystalline sample is placed in a test tube.[17]

-

A measured volume (e.g., 0.75 mL) of the solvent (e.g., water, acetone, ether) is added in portions.[17]

-

The mixture is vigorously agitated after each addition.

-

The solubility is qualitatively assessed as soluble, partially soluble, or insoluble based on visual inspection for the disappearance of the solid phase.

Single-Crystal X-ray Diffraction (SC-XRD)

This technique provides definitive information on the three-dimensional atomic arrangement in the crystal.[18][19]

Procedure:

-

Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent by slow evaporation, cooling, or vapor diffusion.[20]

-

Crystal Mounting: A suitable crystal (0.1-0.3 mm) is selected and mounted on a goniometer head.[20]

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[20] A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.[21]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined and refined to generate a final crystal structure.[20][22]

Powder X-ray Diffraction (PXRD)

PXRD is used to identify the crystalline phase and to assess the purity of a bulk sample.[16]

Procedure:

-

Sample Preparation: A representative sample of this compound is finely ground to a homogeneous powder.

-

Data Collection: The powdered sample is placed in a sample holder, and the X-ray diffraction pattern is recorded over a range of 2θ angles.

-

Data Analysis: The resulting diffractogram is analyzed by comparing the peak positions and intensities to known standards or can be used for phase identification and lattice parameter refinement.

Spectroscopic Analysis

4.5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Procedure:

-

Sample Preparation: Approximately 10-25 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[2] The solution must be free of any solid particles.[2]

-

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

-

Data Processing: The spectra are processed (Fourier transform, phasing, and baseline correction) and the chemical shifts, multiplicities, and coupling constants are analyzed to confirm the molecular structure.

4.5.2. Infrared (IR) Spectroscopy

Procedure:

-

Sample Preparation: A small amount of the solid sample is finely ground and mixed with dry potassium bromide (KBr) to form a pellet, or prepared as a Nujol mull.[23]

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer over the mid-IR range (typically 4000-400 cm⁻¹).[24]

-

Data Analysis: The positions and intensities of the absorption bands are correlated with the characteristic vibrations of the functional groups present in the molecule.[24]

4.5.3. Raman Spectroscopy

Procedure:

-

Sample Preparation: A small amount of the crystalline sample is placed in a suitable container for Raman analysis.

-

Data Acquisition: The Raman spectrum is excited using a monochromatic laser source, and the scattered light is collected and analyzed by a spectrometer.

-

Data Analysis: The Raman shifts are analyzed to identify the vibrational modes of the molecule, which are complementary to the IR data.

Visualizations

The following diagrams illustrate the experimental workflows for the characterization of this compound crystals.

Caption: Overall experimental workflow for the characterization of this compound crystals.

Caption: Detailed workflow for single-crystal X-ray diffraction analysis.

References

- 1. CN103588679A - Synthetic method for this compound - Google Patents [patents.google.com]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. Dichlobenil | C7H3Cl2N | CID 3031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 7. organomation.com [organomation.com]

- 8. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 9. researchgate.net [researchgate.net]

- 10. This compound for synthesis 6574-98-7 [sigmaaldrich.com]

- 11. chemeo.com [chemeo.com]

- 12. This compound | C7H3Cl2N | CID 81050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound [webbook.nist.gov]

- 14. This compound [webbook.nist.gov]

- 15. CID 22226138 | C14H6Cl4N2 | CID 22226138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. benchchem.com [benchchem.com]

- 18. creative-biostructure.com [creative-biostructure.com]

- 19. pulstec.net [pulstec.net]

- 20. benchchem.com [benchchem.com]

- 21. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 22. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. personal.utdallas.edu [personal.utdallas.edu]

An In-Depth Technical Guide to 2,4-Dichlorobenzonitrile (CAS 6574-98-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorobenzonitrile, with the CAS registry number 6574-98-7, is a significant chemical intermediate in the synthesis of a wide array of agrochemicals and pharmaceuticals.[1][2] Its molecular structure, featuring a benzene (B151609) ring substituted with two chlorine atoms and a nitrile group, imparts a unique reactivity that is valuable in various organic syntheses. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis and analytical protocols, toxicological profile, and known biological interactions.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[2][3] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 6574-98-7 | [4][5] |

| Molecular Formula | C₇H₃Cl₂N | [4][5] |

| Molecular Weight | 172.01 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Melting Point | 59-62 °C | |

| Boiling Point | 260.5 ± 20.0 °C at 760 mmHg | |

| Density | 1.4 ± 0.1 g/cm³ | |

| Flash Point | 113.4 ± 16.0 °C | |

| Water Solubility | Insoluble | |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | |

| LogP | 2.865 | [6] |

Table 2: Spectroscopic Data

| Spectroscopic Data | Key Features | Reference(s) |

| ¹H NMR (CDCl₃) | Chemical shifts (δ) will appear in the aromatic region, typically between 7.0 and 8.0 ppm, showing characteristic splitting patterns for the three aromatic protons. | [7] |

| ¹³C NMR (CDCl₃) | Signals for the seven carbon atoms, including the nitrile carbon (around 118 ppm) and the chlorinated aromatic carbons. | [7] |

| IR Spectrum (ATR) | Characteristic peaks include the C≡N stretch of the nitrile group (around 2230 cm⁻¹), C-Cl stretches, and aromatic C-H and C=C vibrations. | [8] |

| Mass Spectrum (EI) | Molecular ion peak (M⁺) at m/z 171, with characteristic isotopic peaks for the two chlorine atoms. Fragmentation patterns will show loss of chlorine and the nitrile group. | [8] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the dehydration of 2,4-dichlorobenzaldoxime, which is itself synthesized from 2,4-dichlorobenzaldehyde (B42875).[1]

Experimental Protocol: Two-Step Synthesis from 2,4-Dichlorobenzaldehyde[1]

Step 1: Synthesis of 2,4-Dichlorobenzaldoxime

-

Reaction Setup: In a suitable reaction vessel, uniformly mix 2,4-dichlorobenzaldehyde and hydroxylamine (B1172632) hydrochloride in a molar ratio of 1:1.1.

-

Reaction: Heat the mixture to 70-75 °C and maintain this temperature for approximately 30 minutes.

-

Work-up: After the reaction period, cool the mixture and proceed with purification to obtain 2,4-dichlorobenzaldoxime as a milky white solid powder.

Step 2: Dehydration to this compound

-

Reaction Setup: Uniformly mix the 2,4-dichlorobenzaldoxime from Step 1 with acetic anhydride (B1165640) in a molar ratio of 1:1.4.

-

Reaction: Heat the mixture to 110-120 °C and maintain this temperature for approximately 3 hours.

-

Purification: After the reaction is complete, cool the mixture and purify by recrystallization or column chromatography to obtain this compound. This method can achieve a yield of up to 90%.[1]

Analytical Methods

Accurate and precise analytical methods are crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for the analysis of this compound.

Experimental Protocol: HPLC Analysis

This protocol is a general guideline and may require optimization for specific matrices.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point is a 70:30 (v/v) mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 230 nm.

-

Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a suitable solvent like acetonitrile to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

-

Quantification: Create a calibration curve using a series of standard solutions of known concentrations of this compound.

Biological Activity and Mechanism of Action

The biological activity of this compound is an area of active research, particularly concerning its potential interactions with metabolic enzymes.

Cytochrome P450 Inhibition

Some studies suggest that this compound may act as an inhibitor of certain cytochrome P450 (CYP) enzymes.[9] CYPs are a superfamily of enzymes responsible for the metabolism of a wide variety of endogenous and exogenous compounds, including drugs. Inhibition of CYP enzymes can lead to drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered therapeutic agents. The mechanism of inhibition can be reversible (competitive or non-competitive) or irreversible (mechanism-based).[9] Further research is needed to fully elucidate the specific CYP isoforms inhibited by this compound and the precise molecular mechanism of this inhibition.

Metabolism

The metabolic fate of this compound in biological systems is not extensively documented. However, studies on the related compound, 2,6-dichlorobenzonitrile, suggest that metabolism likely proceeds through oxidation of the aromatic ring to form hydroxylated metabolites.[9] These phenolic metabolites can then be conjugated with glucuronic acid or sulfate (B86663) to facilitate their excretion. It is plausible that this compound follows a similar metabolic pathway.

Toxicology and Safety

This compound is classified as harmful and requires careful handling.[4]

Table 3: Toxicological Data

| Endpoint | Value | Species | Reference(s) |

| Oral LD₅₀ | 300 - 2000 mg/kg | Rat | [4] |

| Dermal LD₅₀ | > 2000 mg/kg | Rat | [4] |

Hazard Statements:

-

Harmful if swallowed.[4]

-

Causes skin irritation.[4]

-

Causes serious eye irritation.[4]

-

May cause respiratory irritation.[4]

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes.

-

If swallowed, call a poison center or doctor.

Applications in Drug Development

As a key intermediate, this compound is a versatile building block in the synthesis of various pharmaceutical compounds. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and tetrazoles, which are common pharmacophores in drug molecules. Its dichlorinated aromatic ring provides a scaffold that can be further functionalized to modulate the pharmacological properties of the final compound.

Conclusion

This compound is a chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. A thorough understanding of its chemical properties, synthesis, and biological interactions is essential for its safe and effective use in research and development. While its potential as a cytochrome P450 inhibitor warrants further investigation, its utility as a synthetic building block is well-established. This guide provides a foundational understanding for professionals working with this important compound.

References

- 1. CN103588679A - Synthetic method for this compound - Google Patents [patents.google.com]

- 2. [PDF] Mechanism-Based Inactivation of Human Cytochrome P450 Enzymes and the Prediction of Drug-Drug Interactions | Semantic Scholar [semanticscholar.org]

- 3. pharmacophorejournal.com [pharmacophorejournal.com]

- 4. This compound | C7H3Cl2N | CID 81050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cytochrome P450 3A4 mediated metabolism of 2,4-dichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. 2,4-DICHLOROBENZALDEHYDE OXIME synthesis - chemicalbook [chemicalbook.com]

- 8. This compound [webbook.nist.gov]

- 9. Metabolic activation of 2,6-dichlorobenzonitrile, an olfactory-specific toxicant, by rat, rabbit, and human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2,4-Dichlorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dichlorobenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The infrared (IR) and nuclear magnetic resonance (NMR) data presented herein are essential for the structural elucidation and quality control of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its aromatic and nitrile functionalities.

IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~2230 | C≡N (Nitrile) stretching |

| ~1580, 1470, 1380 | C=C (Aromatic) stretching |

| ~870, 830 | C-H (Aromatic) out-of-plane bending |

| ~1100-1000 | C-Cl stretching |

Note: The exact peak positions may vary slightly depending on the sample preparation and the instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for confirming the substitution pattern of the benzene (B151609) ring in this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃) exhibits signals corresponding to the three aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.7 | d | ~2.0 | H-3 |

| ~7.6 | dd | ~8.5, 2.0 | H-5 |

| ~7.4 | d | ~8.5 | H-6 |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insights into the carbon environment of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | C-2 |

| ~136 | C-4 |

| ~134 | C-6 |

| ~130 | C-5 |

| ~116 | C-3 |

| ~115 | C≡N |

| ~112 | C-1 |

Experimental Protocols

The following are detailed methodologies for acquiring the IR and NMR spectra of this compound.

Infrared (IR) Spectroscopy Protocol

Method: Attenuated Total Reflectance (ATR)

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., Bruker Tensor 27 FT-IR with a DuraSamplIR II).[1][2]

-

Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is acquired by collecting a number of scans (e.g., 16 or 32) over a spectral range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Alternative Method: Thin Solid Film

-

Sample Preparation: A small amount of this compound is dissolved in a volatile organic solvent (e.g., methylene (B1212753) chloride or chloroform).[3] A drop of this solution is then applied to a salt plate (e.g., NaCl or KBr) and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[3]

-

Data Acquisition: The salt plate is placed in the sample holder of the FTIR spectrometer and the spectrum is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Instrument: A high-resolution NMR spectrometer (e.g., Bruker AC-300, operating at 300 MHz for ¹H and 75 MHz for ¹³C).[1][4]

-

Sample Preparation:

-

Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[5][6]

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solvent to provide a reference signal at 0 ppm.[7]

-

-

¹H NMR Data Acquisition:

-

The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

A standard one-pulse sequence is used to acquire the ¹H spectrum.

-

Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Data Acquisition:

-

A proton-decoupled pulse sequence (e.g., power-gated decoupling) is used to acquire the ¹³C spectrum, which results in single lines for each unique carbon atom.

-

A wider spectral width (e.g., 0-200 ppm) is required.

-

A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[5]

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier-transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra. The chemical shifts are referenced to the TMS signal.

Logical Relationship of Spectroscopic Analysis

Caption: Workflow of spectroscopic analysis for this compound.

References

- 1. This compound | C7H3Cl2N | CID 81050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectrabase.com [spectrabase.com]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Solubility of 2,4-Dichlorobenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2,4-Dichlorobenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. While specific quantitative solubility data is not widely available in published literature, this document outlines the known qualitative solubility profile, provides comprehensive experimental protocols for determining its solubility, and presents logical workflows for these procedures.

Physicochemical Properties of this compound

This compound is a white to light yellow crystalline solid.[1] Its chemical structure, characterized by a benzene (B151609) ring substituted with two chlorine atoms and a nitrile group, dictates its physical and chemical properties, including its solubility in various organic solvents.

| Property | Value |

| CAS Number | 6574-98-7 |

| Molecular Formula | C₇H₃Cl₂N |

| Molecular Weight | 172.01 g/mol |

| Melting Point | 52-53 °C |

| Boiling Point | 261 °C |

| Appearance | White to light yellow crystalline solid[1] |

Solubility Profile

The solubility of this compound is a critical parameter for its application in chemical synthesis, influencing reaction kinetics, purification, and formulation. Based on available information, the following table summarizes its qualitative solubility in various organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent | Qualitative Solubility |

| Alcohols | Methanol | Soluble[2] |

| Ethanol | Data not available | |

| Propanol | Data not available | |

| Butanol | Data not available | |

| Ketones | Acetone | Moderately Soluble[1] |

| Ethers | Diethyl Ether | Moderately Soluble[1] |

| Esters | Ethyl Acetate | Data not available |

| Halogenated Solvents | Dichloromethane | Data not available |

| Chloroform | Data not available | |

| Aromatic Hydrocarbons | Toluene | Data not available |

| Benzene | Data not available | |

| Polar Aprotic Solvents | Acetonitrile | Data not available |

| Dimethylformamide (DMF) | Data not available | |

| Dimethyl Sulfoxide (DMSO) | Data not available | |

| Non-polar Solvents | Hexane | Data not available |

| Cyclohexane | Data not available | |

| Aqueous Solvents | Water | Insoluble[1][3] |

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound requires precise and validated experimental methods. The following are detailed protocols for commonly used techniques.

This classic and reliable method involves creating a saturated solution and determining the concentration of the solute by weighing the residue after solvent evaporation.[4][5]

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Glass vials with airtight seals

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials.

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is crucial to visually confirm that excess solid remains, indicating a saturated solution.

-

Phase Separation: Allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and filter it through a syringe filter (of a material compatible with the solvent) into a pre-weighed, clean, and dry collection vial. This step should be performed quickly to avoid temperature fluctuations that could alter the solubility.

-

Solvent Evaporation: Place the collection vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven is recommended to facilitate evaporation at a lower temperature.

-

Drying and Weighing: Once the solvent is completely evaporated, transfer the vial to a desiccator to cool to room temperature. Weigh the vial containing the dried solute on an analytical balance. Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation: The solubility (S) can be calculated using the following formula: S ( g/100 g solvent) = [(mass of vial + solute) - (mass of empty vial)] / (mass of solvent) x 100

This method is suitable for compounds that have a chromophore and absorb light in the UV/Vis spectrum. It relies on the Beer-Lambert law to determine the concentration of the solute in a saturated solution.

Materials:

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Standard solutions of this compound of known concentrations in the selected solvent

-

Saturated solution of this compound prepared as described in the gravimetric method.

Procedure:

-

Wavelength of Maximum Absorbance (λmax) Determination: Scan a standard solution of this compound across the UV/Vis spectrum to determine the wavelength of maximum absorbance.

-

Calibration Curve: Prepare a series of standard solutions of this compound with known concentrations in the chosen solvent. Measure the absorbance of each standard at the determined λmax. Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin.

-

Sample Preparation: Prepare a saturated solution of this compound as described in the gravimetric method (equilibration and filtration).

-

Sample Analysis: Dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. The solubility of the original saturated solution can then be calculated by accounting for the dilution factor.

HPLC is a highly sensitive and specific method for determining the concentration of a solute in a saturated solution, especially in complex mixtures or for compounds with low solubility.

Materials:

-

HPLC system with a suitable detector (e.g., UV detector)

-

Appropriate HPLC column

-

Mobile phase compatible with the solute and column

-

Standard solutions of this compound of known concentrations

-

Saturated solution of this compound prepared as described in the gravimetric method.

Procedure:

-

Method Development: Develop an HPLC method capable of separating this compound from any potential impurities. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Calibration Curve: Prepare a series of standard solutions of this compound with known concentrations. Inject each standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.

-

Sample Preparation: Prepare a saturated solution of this compound as described in the gravimetric method (equilibration and filtration).

-

Sample Analysis: Dilute a known volume of the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve. Inject the diluted sample into the HPLC system and record the peak area.

-

Calculation: Use the regression equation from the calibration curve to determine the concentration of the diluted sample. The solubility of the original saturated solution can then be calculated by considering the dilution factor.

Visualizations

The following diagrams illustrate the general workflow for solubility determination and the logical relationships influencing solubility.

Caption: Experimental Workflow for Solubility Determination.

Caption: Factors Influencing the Solubility of this compound.

Conclusion

This technical guide has synthesized the available qualitative information on the solubility of this compound and provided detailed, generalized experimental protocols for its quantitative determination. For researchers and professionals in drug development and chemical synthesis, a thorough understanding and precise measurement of solubility are paramount for process optimization and product formulation. The methodologies and logical frameworks presented herein provide a solid foundation for conducting such essential investigations.

References

The Genesis of a Herbicide: An In-depth Technical Guide to Dichlorobenzonitrile Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery, history, and chemical synthesis of dichlorobenzonitrile compounds. It places a significant focus on 2,6-dichlorobenzonitrile (B3417380), widely known as the herbicide dichlobenil (B1670455), while also exploring the synthesis and properties of its various isomers. This guide details the pivotal discovery of its herbicidal properties, outlines key synthetic methodologies with experimental protocols, and presents a comparative analysis of their efficiencies. Furthermore, it elucidates the mechanism of action of dichlobenil as a cellulose (B213188) biosynthesis inhibitor through a detailed signaling pathway diagram. An experimental workflow for the analytical determination of these compounds in environmental samples is also provided. All quantitative data is summarized in structured tables for ease of comparison, and logical relationships are visualized using Graphviz diagrams, making this a core resource for professionals in agrochemical and pharmaceutical research and development.

Introduction

Dichlorobenzonitrile (C₇H₃Cl₂N), a chlorinated aromatic nitrile, exists in several isomeric forms, each with unique properties and applications. The most prominent of these is 2,6-dichlorobenzonitrile, which gained significant attention in the mid-20th century for its potent herbicidal activity. This discovery paved the way for the development of an important class of herbicides and spurred further research into the synthesis and properties of other dichlorobenzonitrile isomers. These compounds serve as crucial intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals and advanced materials.[1] This guide aims to provide a detailed historical and technical account of these important chemical entities.

Discovery and History

The first synthesis of dichlorobenzonitrile compounds is generally attributed to the mid-20th century, emerging from the broader expansion of research into chlorinated aromatic compounds for various industrial applications, particularly in the agrochemical sector.[2] While the exact date and discoverer of the initial synthesis of any specific dichlorobenzonitrile isomer are not well-documented in readily available literature, the pivotal moment in the history of these compounds was the discovery of the potent herbicidal properties of 2,6-dichlorobenzonitrile.

In 1960, H. Koopman and J. Daams of N.V. Philips-Duphar in the Netherlands published a seminal paper in Nature, identifying 2,6-dichlorobenzonitrile as a powerful new herbicide. Their work demonstrated its effectiveness in controlling a wide range of weeds, leading to its commercial development under the trade name Casoron®. This discovery marked a significant advancement in weed management and established 2,6-dichlorobenzonitrile, now commonly known as dichlobenil, as a commercially important chemical. Subsequent research has focused on optimizing its synthesis, understanding its mechanism of action, and exploring the properties and potential applications of other dichlorobenzonitrile isomers such as the 2,4-, 2,5-, 3,4-, and 3,5-isomers, which have found use as intermediates in the synthesis of dyes, pharmaceuticals, and other agrochemicals.[3]

Physicochemical Properties of Dichlorobenzonitrile Isomers

The physical and chemical properties of dichlorobenzonitrile isomers vary depending on the substitution pattern of the chlorine atoms on the benzene (B151609) ring. These properties are crucial for their synthesis, formulation, and environmental fate. A summary of key physicochemical properties for various isomers is presented in Table 1.

| Property | 2,4-Dichlorobenzonitrile | 2,5-Dichlorobenzonitrile | 2,6-Dichlorobenzonitrile (Dichlobenil) | 3,4-Dichlorobenzonitrile (B1293625) | 3,5-Dichlorobenzonitrile (B1202942) |

| CAS Number | 6574-98-7[2] | 21663-61-6[1] | 1194-65-6 | 6574-99-8[4] | 6575-00-4[5] |

| Molecular Formula | C₇H₃Cl₂N[2] | C₇H₃Cl₂N[1] | C₇H₃Cl₂N | C₇H₃Cl₂N[4] | C₇H₃Cl₂N[5] |

| Molecular Weight ( g/mol ) | 172.01[6] | 172.01[1] | 172.01 | 172.01[4] | 172.01[7] |

| Appearance | White to light yellow crystalline solid[2] | White crystalline solid | White crystalline powder | White crystalline powder[4] | White to light yellow crystal powder[8] |

| Melting Point (°C) | 57-61[6] | 130-132[1] | 144.5 | 74-78[4] | 64-66[8] |

| Boiling Point (°C) | 125 (at 15 mmHg)[9] | 269[1] | 279 | 129-130 (at 0.01 Torr)[4] | Not available |

| Solubility in Water | Insoluble[9] | Low | Insoluble | Insoluble[4] | Sparingly soluble |

| LogP (Octanol/Water Partition Coefficient) | 2.865[10] | 3.18[1] | 2.6 | Not available | Not available |

Synthesis of Dichlorobenzonitrile Compounds

Several synthetic routes have been developed for the preparation of dichlorobenzonitrile isomers. The choice of method often depends on the desired isomer, the availability of starting materials, and the scale of production. Key synthetic strategies include the Sandmeyer reaction, ammoxidation of dichlorotoluenes, and dehydration of dichlorobenzamides.

Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the synthesis of aryl nitriles from aryl amines. The process involves the diazotization of a dichloroaniline followed by reaction with a cyanide salt, typically in the presence of a copper catalyst.

Experimental Protocol: Synthesis of 3,5-Dichlorobenzonitrile from 3,5-Dichloroaniline (B42879) [11]

-

Diazotization: 3,5-dichloroaniline is dissolved in a suitable acidic medium (e.g., aqueous HCl). The solution is cooled to 0-5 °C. An aqueous solution of sodium nitrite (B80452) is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Cyanation: The cold diazonium salt solution is added to a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN). The reaction mixture is stirred and allowed to warm to room temperature.

-

Work-up and Purification: The reaction mixture is extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield 3,5-dichlorobenzonitrile.

Ammoxidation of Dichlorotoluenes

The ammoxidation of dichlorotoluenes is a major industrial method for the production of dichlorobenzonitriles. This gas-phase reaction involves the catalytic oxidation of the methyl group of a dichlorotoluene in the presence of ammonia.

Experimental Protocol: Synthesis of 2,6-Dichlorobenzonitrile from 2,6-Dichlorotoluene [1]

-

Catalyst Preparation: A vanadium-phosphorus oxide (VPO) catalyst is typically used.

-

Reaction: Gaseous 2,6-dichlorotoluene, ammonia, and air (as the oxidant) are passed over the heated catalyst bed in a fixed-bed or fluidized-bed reactor. The reaction is typically carried out at temperatures between 350-450 °C.

-

Product Recovery and Purification: The product stream is cooled to condense the 2,6-dichlorobenzonitrile. The crude product is then purified by distillation or recrystallization.

Dehydration of Dichlorobenzamides

Dichlorobenzonitriles can also be prepared by the dehydration of the corresponding dichlorobenzamides using a variety of dehydrating agents.

Experimental Protocol: Synthesis of 3,5-Dichlorobenzonitrile from 3,5-Dichlorobenzamide (B1294675) [11]

-

Reaction: 3,5-dichlorobenzamide is mixed with a dehydrating agent such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride. The mixture is heated, often under reflux, until the reaction is complete.

-

Work-up and Purification: The reaction mixture is cooled and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude 3,5-dichlorobenzonitrile is then purified by recrystallization.

Other Synthetic Methods

Other methods for the synthesis of dichlorobenzonitriles include the direct chlorination of benzonitrile[12] and the reaction of dichlorobenzaldehydes with hydroxylamine (B1172632) followed by dehydration.[13]

Comparative Yields of Synthesis Methods

The efficiency of dichlorobenzonitrile synthesis varies significantly with the chosen method and specific reaction conditions. Table 2 provides a comparison of reported yields for various synthetic routes.

| Dichlorobenzonitrile Isomer | Starting Material | Synthetic Method | Yield (%) | Reference |

| This compound | 2,4-Dichlorobenzaldehyde | Oximation followed by dehydration | 90 | [13] |

| This compound | 2,4-Dichloro-benzotrichloride | Reaction with ammonia | 99 | [14] |

| 2,6-Dichlorobenzonitrile | 2-Chloro-6-nitrobenzonitrile | De-nitrochlorination | >80 | [15] |

| 3,4-Dichlorobenzonitrile | p-Chlorobenzonitrile | Chlorination | 60 | [16] |

| 3,5-Dichlorobenzonitrile | 3,5-Dichloro-1-bromobenzene | Grignard reaction followed by cyanation | 71 | [8] |

| 3,5-Dichlorobenzonitrile | Benzonitrile | Direct Chlorination | >99 (intermediate) | [12] |

Mechanism of Herbicidal Action: Inhibition of Cellulose Biosynthesis

The herbicidal activity of dichlobenil (2,6-dichlorobenzonitrile) stems from its ability to inhibit cellulose biosynthesis in plants.[17] Cellulose is a critical structural component of plant cell walls, and its disruption leads to arrested growth and eventual cell death.

The precise molecular target of dichlobenil within the cellulose synthesis pathway is still under investigation, but it is known to interfere with the formation of the cellulose microfibrils that provide structural integrity to the cell wall. This inhibition is particularly effective in rapidly growing tissues, such as the meristems of roots and shoots.

Experimental Workflow: Analysis of Dichlorobenzonitrile in Environmental Samples

The widespread use of dichlobenil as a herbicide necessitates reliable analytical methods for its detection in environmental matrices such as soil and water. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for this purpose. The following workflow outlines the key steps in the analysis of dichlorobenzonitrile in a water sample.

Experimental Protocol: GC-MS Analysis of Dichlobenil in Water [18][19][20]

-

Sample Preparation: A 1-liter water sample is passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to adsorb the analyte. The cartridge is then washed, and the dichlobenil is eluted with a small volume of an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Concentration: The eluate is concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

Internal Standard: A known amount of an internal standard (e.g., a deuterated analog of dichlobenil) is added to the concentrated extract to correct for variations in injection volume and instrument response.

-

GC-MS Analysis: A small aliquot of the final extract is injected into the gas chromatograph. The dichlobenil is separated from other components on a capillary column and detected by a mass spectrometer.

-

Quantification: The concentration of dichlobenil in the original sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve prepared from standards of known concentrations.

Conclusion

Dichlorobenzonitrile compounds, particularly 2,6-dichlorobenzonitrile (dichlobenil), hold a significant place in the history of agrochemicals. The discovery of dichlobenil's herbicidal properties in 1960 revolutionized weed control and continues to be an important tool in agriculture and land management. The various synthetic routes to dichlorobenzonitrile isomers, including the Sandmeyer reaction, ammoxidation, and dehydration of amides, offer flexibility for laboratory and industrial-scale production. Understanding the physicochemical properties of these isomers is essential for their effective application and for assessing their environmental impact. The mechanism of action of dichlobenil as a cellulose biosynthesis inhibitor provides a clear example of targeted herbicide design. The analytical workflows developed for the detection of these compounds are crucial for monitoring their presence in the environment and ensuring their safe use. This technical guide serves as a comprehensive resource for researchers and professionals, providing the foundational knowledge necessary for further innovation in the fields of agrochemistry, pharmacology, and materials science.

References

- 1. 2,5-Dichlorobenzonitrile(21663-61-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. CAS 6574-98-7: this compound | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. 3,4-Dichlorobenzonitrile [chembk.com]

- 5. 3,5-Dichlorobenzonitrile | 6575-00-4 | FD31356 | Biosynth [biosynth.com]

- 6. nbinno.com [nbinno.com]

- 7. 3,5-Dichlorobenzonitrile Supplier in China [nj-finechem.com]

- 8. 3,5-Dichlorobenzonitrile | 6575-00-4 [chemicalbook.com]

- 9. This compound | 6574-98-7 [chemicalbook.com]

- 10. chemeo.com [chemeo.com]

- 11. 3,5-Dichlorobenzonitrile | 6575-00-4 | Benchchem [benchchem.com]

- 12. Method for synthesizing 3,5-dichlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 13. CN103588679A - Synthetic method for this compound - Google Patents [patents.google.com]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile - Google Patents [patents.google.com]

- 16. A novel method for synthesizing 3,4-dichlorobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 17. fruit.webhosting.cals.wisc.edu [fruit.webhosting.cals.wisc.edu]

- 18. GC-MS analysis of dichlobenil and its metabolites in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.usgs.gov [pubs.usgs.gov]

The Nitrile Group of 2,4-Dichlorobenzonitrile: A Hub of Chemical Reactivity for Scientific Advancement

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorobenzonitrile, a halogenated aromatic nitrile, serves as a pivotal intermediate in the synthesis of a wide array of functional molecules across the pharmaceutical, agrochemical, and materials science sectors. The reactivity of its nitrile group, a versatile functional moiety, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the key reactions involving the nitrile group of this compound, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its application in research and development.

Core Reactivity of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group in this compound is characterized by its electrophilic carbon atom, making it susceptible to nucleophilic attack. This inherent reactivity allows for several principal transformations:

-

Hydrolysis: Conversion to amides or carboxylic acids.

-

Reduction: Formation of primary amines.

-

Cycloaddition: Synthesis of heterocyclic compounds, most notably tetrazoles.

-

Reactions with Organometallic Reagents: Creation of new carbon-carbon bonds to yield ketones.

The electron-withdrawing nature of the two chlorine atoms on the benzene (B151609) ring influences the reactivity of the nitrile group, enhancing the electrophilicity of the nitrile carbon.

Key Chemical Transformations

This section details the primary reactions of the nitrile group in this compound, providing both tabular summaries of quantitative data and detailed experimental protocols.

Hydrolysis: Accessing Amides and Carboxylic Acids

The nitrile group can be hydrolyzed under acidic, basic, or enzymatic conditions to yield either the corresponding amide (2,4-Dichlorobenzamide) as an intermediate or the final carboxylic acid (2,4-Dichlorobenzoic acid).

Table 1: Quantitative Data for the Hydrolysis of Dichlorobenzonitriles

| Product | Reagents and Conditions | Yield (%) | Reference |

| 2,5-Dichlorobenzoic acid | 1. Cuprous cyanide, tertiary amine, 200-240°C | 90% (from 2,5-dichlorobenzonitrile) | [1] |

| 2. Aqueous alkali metal hydroxide (B78521), heat | |||

| 2,4-Dichlorobenzoyl chloride | 1. Chlorination of 2,4-dichlorotoluene (B165549) | Not specified | [2] |

| 2. Hydrolysis of 2,4-dichlorotrichlorotoluene | |||

| 2,4-Dichlorobenzoic acid | Liquid-phase oxidation of 2,4-dichlorotoluene with O2, Co/Mn/Br catalyst, acetic acid, 130-200°C | High | [3] |

Experimental Protocols:

Protocol 1: Acidic Hydrolysis to 2,4-Dichlorobenzoic Acid (Adapted from similar procedures)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1 eq.).

-

Reagent Addition: Add a 1:1 mixture of concentrated sulfuric acid and water.

-

Reaction: Heat the mixture to reflux for 4-6 hours.

-

Work-up: Cool the reaction mixture and pour it onto crushed ice.

-

Isolation: Collect the precipitated 2,4-Dichlorobenzoic acid by filtration, wash with cold water, and dry.

Protocol 2: Basic Hydrolysis to 2,4-Dichlorobenzamide (General Procedure)

-

Reaction Setup: Dissolve this compound (1 eq.) in a suitable solvent like ethanol (B145695) or DMSO.

-

Reagent Addition: Add an aqueous solution of sodium hydroxide (2-3 eq.).

-

Reaction: Heat the mixture at a moderate temperature (e.g., 60-80°C) and monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the mixture and neutralize with dilute acid.

-

Isolation: Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain 2,4-Dichlorobenzamide.

Enzymatic Hydrolysis:

Nitrilase enzymes, found in various microorganisms, can catalyze the hydrolysis of nitriles directly to carboxylic acids, often under mild and environmentally friendly conditions. While a specific protocol for this compound is not detailed in the provided results, the biotransformation of benzonitrile (B105546) herbicides into less toxic carboxylic acids by bacterial nitrilases has been demonstrated.[4] This suggests the potential for developing a green enzymatic route for the synthesis of 2,4-Dichlorobenzoic acid.

Hydrolysis Workflow

Caption: Hydrolysis pathways of this compound.

Reduction: Synthesis of 2,4-Dichlorobenzylamine

The reduction of the nitrile group provides a direct route to primary amines, which are valuable building blocks in medicinal chemistry.

Table 2: Quantitative Data for the Reduction of Chloro-substituted Benzonitriles

| Starting Material | Product | Reducing Agent | Yield (%) | Reference |

| Benzonitrile Derivatives | Benzaldehyde Derivatives | H2, Ni/Al catalyst, acid/acid salt | Not specified | [5] |

Experimental Protocol:

Protocol 3: Reduction to 2,4-Dichlorobenzylamine with LiAlH4 (General Procedure)

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of Lithium aluminum hydride (LiAlH4) (1.5-2.0 eq.) in anhydrous diethyl ether or THF.

-

Substrate Addition: Slowly add a solution of this compound (1 eq.) in the same anhydrous solvent to the LiAlH4 suspension at 0°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

-

Work-up: Cool the reaction to 0°C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again.

-

Isolation: Filter the resulting solid, wash it with ether, and dry the combined organic filtrates over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield 2,4-Dichlorobenzylamine.

Reduction Workflow

Caption: Reduction of this compound to the primary amine.

[3+2] Cycloaddition: Formation of 5-(2,4-Dichlorophenyl)-1H-tetrazole

The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) is a highly efficient method for the synthesis of 5-substituted-1H-tetrazoles. Tetrazoles are important in medicinal chemistry as bioisosteres of carboxylic acids.

Table 3: Quantitative Data for Tetrazole Synthesis from Nitriles

| Nitrile Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzonitriles | Co(II)-complex | DMSO | 110 | 12 | Good to excellent | [6] |

| Various Nitriles | Fe3O4@SiO2-Im[Br]-SB-Cu(II) | Water | 40 | Not specified | High | [7] |

| Nitriles | Amberlyst-15 | DMSO | 85 | 12 | 36-94 | [8] |

| Nitriles | Nano ZnO on reduced graphene oxide | Not specified | Not specified | Not specified | Good | [9] |

Experimental Protocol:

Protocol 4: Synthesis of 5-(2,4-Dichlorophenyl)-1H-tetrazole (General Procedure)

-

Reaction Setup: In a round-bottom flask, combine this compound (1 eq.), sodium azide (NaN3) (1.2-1.5 eq.), and a catalyst (e.g., a Lewis acid like ZnCl2 or a heterogeneous catalyst) in a suitable solvent such as DMF or DMSO.

-

Reaction: Heat the mixture at 100-120°C for 12-24 hours.

-

Work-up: Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to precipitate the tetrazole.

-

Isolation: Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 5-(2,4-Dichlorophenyl)-1H-tetrazole.

Tetrazole Synthesis Mechanism

Caption: Mechanism of [3+2] cycloaddition for tetrazole synthesis.

Reaction with Organometallic Reagents: Synthesis of Ketones

Grignard reagents and other organometallic compounds add to the nitrile group to form an intermediate imine salt, which upon acidic hydrolysis yields a ketone.

Table 4: General Reactivity of Nitriles with Organometallic Reagents

| Reagent | Intermediate | Final Product |

| Grignard Reagent (R-MgX) | Imine Salt | Ketone (after hydrolysis) |

| Organolithium Reagent (R-Li) | Imine Salt | Ketone (after hydrolysis) |

Experimental Protocol:

Protocol 5: Reaction with Methylmagnesium Bromide (General Procedure)

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, place a solution of this compound (1 eq.) in anhydrous diethyl ether or THF.

-

Reagent Addition: Slowly add a solution of methylmagnesium bromide (1.1 eq.) in ether to the nitrile solution at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up: Cool the reaction mixture to 0°C and quench by the slow addition of aqueous acidic solution (e.g., 1M HCl).

-

Isolation: Separate the organic layer, extract the aqueous layer with ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting ketone by chromatography or distillation.

Grignard Reaction Workflow

Caption: Reaction of this compound with a Grignard reagent.

Biological Significance of the Nitrile Group in Dichlorobenzonitriles

While direct involvement of the nitrile group of this compound in specific signaling pathways is not extensively documented, its metabolic fate provides crucial insights into its biological reactivity. Studies on the metabolism of 2,6-dichlorobenzonitrile (B3417380) in rodents and goats have shown that the nitrile group itself is resistant to hydrolysis in vivo, with metabolic transformations primarily occurring on the aromatic ring.[10][11]

In contrast, microbial metabolism presents a different scenario. Soil bacteria possessing nitrilase or nitrile hydratase enzymes can hydrolyze the nitrile group of benzonitrile herbicides to the corresponding carboxylic acids or amides, respectively.[4] This enzymatic transformation is a key step in the detoxification and biodegradation of these compounds in the environment. The role of the nitrile pharmacophore in drug design is significant, often contributing to metabolic stability and acting as a hydrogen bond acceptor in interactions with biological targets.[12]

Biotransformation Pathway

Caption: Enzymatic degradation of dichlorobenzonitriles.

Conclusion

The nitrile group of this compound is a versatile functional handle that enables a wide range of chemical transformations, providing access to a diverse array of valuable chemical entities. Understanding the reactivity of this group, supported by detailed experimental protocols and quantitative data, is essential for its effective utilization in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. The insights into its biological stability and enzymatic reactivity further underscore its importance in the broader context of drug development and environmental science. This guide serves as a foundational resource for scientists and researchers seeking to harness the synthetic potential of this compound.

References

- 1. US3644471A - Production of 2 5-dichlorobenzonitrile - Google Patents [patents.google.com]

- 2. CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 3. JPS5553239A - Preparation of 2,4-dichlorobenzoic acid - Google Patents [patents.google.com]

- 4. biotrans.mbu.cas.cz [biotrans.mbu.cas.cz]

- 5. EP1389608A1 - Catalytic reduction of benzonitrile derivatives to benzoaldehyde derivatives - Google Patents [patents.google.com]

- 6. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New ecofriendly heterogeneous nano-catalyst for the synthesis of 1-substituted and 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 10. tandfonline.com [tandfonline.com]

- 11. Metabolism of 2,6-dichlorobenzonitrile, 2,6-dichlorothiobenzamide in rodents and goats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for 2,4-Dichlorobenzonitrile in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4-Dichlorobenzonitrile and its derivatives as key intermediates in the synthesis of pharmaceutically active compounds. Detailed experimental protocols and relevant biological pathway information are included to support researchers in drug discovery and development.

Introduction

This compound is a versatile chemical intermediate characterized by a benzene (B151609) ring substituted with two chlorine atoms and a nitrile group.[1] This substitution pattern makes it a valuable precursor in the synthesis of a variety of heterocyclic compounds and other complex organic molecules with potential therapeutic applications. Its use extends to the synthesis of agrochemicals and as a general chemical intermediate.[1] This document focuses on its application in the pharmaceutical industry, providing examples of its utility in the synthesis of bioactive molecules.

Pharmaceutical Applications of this compound Derivatives

While direct synthesis of commercial drugs starting from this compound is not widely documented in publicly available literature, its structural motif is present in several important pharmaceutical compounds. The 2,4-dichlorophenyl group is a key pharmacophore in various drugs, and this compound serves as a readily available starting material for introducing this moiety.

One notable example is the synthesis of selective CB2 receptor agonists for the treatment of inflammatory pain. The compound 2-[(2,4-Dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide has been identified as a potent and selective CB2 agonist with an oral ED₅₀ of 0.1 mg/kg in a rat model of inflammatory pain.[2]

Synthesis of a Selective CB2 Receptor Agonist

The synthesis of this class of compounds involves the initial reaction of a pyrimidine (B1678525) derivative with 2,4-dichloroaniline, which can be synthesized from this compound. A general synthetic approach is outlined below.

Experimental Workflow for the Synthesis of a 2,4-Dichlorophenyl-containing Pyrimidine Intermediate:

Caption: General workflow for the synthesis of a key pyrimidine intermediate.

Table 1: Summary of Reaction Parameters for Intermediate Synthesis

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1a. Pinner Salt Formation | This compound, Ethanol | Anhydrous HCl | 0 - 5 | 12 - 24 | Not Isolated | - |

| 1b. Amidine Formation | Ethyl 2,4-dichlorobenzimidate | Anhydrous Ammonia, Ethanol | Room Temp. | 2 - 4 | >90 (crude) | - |

| 2. Pyrimidine Synthesis | 2,4-Dichlorobenzamidine, Diethyl 2-(ethoxymethylene)malonate | Sodium Ethoxide, Ethanol | Reflux | 6 - 12 | 70 - 85 | >95 (recrystallized) |

Note: The data in this table is representative and may vary based on specific experimental conditions.

Experimental Protocols:

Protocol 1: Synthesis of 2,4-Dichlorobenzamidine Hydrochloride (via Pinner Reaction)

-

Pinner Salt Formation: A solution of this compound (1.0 eq) in anhydrous ethanol (5-10 volumes) is cooled to 0-5 °C. Anhydrous hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is stirred at this temperature for 12-24 hours until the reaction is complete (monitored by TLC or GC). The resulting precipitate of ethyl 2,4-dichlorobenzimidate hydrochloride (Pinner salt) is collected by filtration under a nitrogen atmosphere and washed with cold anhydrous diethyl ether.

-

Amidine Formation: The collected Pinner salt is suspended in anhydrous ethanol (5 volumes) and cooled to 0-5 °C. Anhydrous ammonia gas is bubbled through the suspension with vigorous stirring until the Pinner salt is fully consumed. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours. The solvent is removed under reduced pressure, and the resulting crude 2,4-dichlorobenzamidine hydrochloride is used in the next step without further purification.

Protocol 2: Synthesis of Ethyl 2-(2,4-dichlorophenyl)-4-hydroxy-5-pyrimidinecarboxylate

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal (1.1 eq) in anhydrous ethanol), is added 2,4-dichlorobenzamidine hydrochloride (1.0 eq).

-

Diethyl 2-(ethoxymethylene)malonate (1.05 eq) is then added, and the reaction mixture is heated to reflux for 6-12 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in water, and the solution is acidified with acetic acid to precipitate the product.

-

The solid is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure ethyl 2-(2,4-dichlorophenyl)-4-hydroxy-5-pyrimidinecarboxylate.

Case Study: Guanfacine (Synthesized from a 2,6-Dichlorobenzonitrile Isomer)